molecular formula C12H18N2O2S B4020993 2-[(4,6-dimethyl-2-pyrimidinyl)thio]hexanoic acid

2-[(4,6-dimethyl-2-pyrimidinyl)thio]hexanoic acid

Cat. No. B4020993
M. Wt: 254.35 g/mol
InChI Key: OCUCMKVHMGZUEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]hexanoic acid involves base-catalyzed condensation of beta-aroylpropionic acid, thiourea, and aldehyde in ethanol. Structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR and IR. Notably, this method has been utilized to produce compounds with potential anti-inflammatory activities, highlighting the compound's relevance in medicinal chemistry research (Bahekar & Shinde, 2004).

Molecular Structure Analysis

The molecular structure of derivatives has been characterized using various techniques, including H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods help elucidate the compound's crystal structure and confirm its synthesis. For example, a novel compound was synthesized and characterized, demonstrating the methodological advancements in understanding the molecular framework of such chemicals (Liang Fu-b, 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds under different conditions has been extensively studied. This includes examining their behavior in the presence of various reagents and under different synthesis conditions, leading to the development of a range of derivatives with varied properties. Such studies are crucial for expanding the application scope of these compounds in synthetic and medicinal chemistry (Dave & Patel, 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a crucial role in determining the practical applications of these compounds. Research indicates that modifications in the molecular structure can significantly impact these properties, thereby influencing the compound's utility in various chemical processes (Wijtmans et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different chemical groups, and potential for forming complexes with metals, are essential for understanding the compound's behavior in chemical reactions. Studies have shown that these compounds can form stable complexes with rare earth metals, indicating their potential in materials science and coordination chemistry (Qu et al., 2006).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-5-6-10(11(15)16)17-12-13-8(2)7-9(3)14-12/h7,10H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCMKVHMGZUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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